1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Catalog No.
S931898
CAS No.
1935546-10-3
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-o...

CAS Number

1935546-10-3

Product Name

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

IUPAC Name

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13/h8-9,11H,2-7H2,1H3

InChI Key

UFLUNOJWQGTSQE-UHFFFAOYSA-N

SMILES

CCN1C2CCNCC2COCC1=O

Canonical SMILES

CCN1C2CCNCC2COCC1=O

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that features a complex bicyclic structure. It consists of a pyridine ring fused to an oxazepine moiety, which is characterized by the presence of a nitrogen atom in the ring structure. The compound has a molecular formula of C_{13}H_{19}N_{2}O and a molecular weight of approximately 219.30 g/mol. The presence of the ethyl group contributes to its unique chemical properties and potential biological activities.

The compound's structure can be depicted as follows:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Oxazepine Ring: A seven-membered ring with one nitrogen and one oxygen atom.
  • Ethyloctahydro: Indicates the saturation of the rings, implying that the compound is fully saturated with hydrogen atoms.

Typical for heterocycles. Key reactions include:

  • Nucleophilic Substitution Reactions: The nitrogen and oxygen atoms in the oxazepine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The saturated nature of the compound allows for potential reduction reactions that could modify functional groups attached to the nitrogen or oxygen.
  • Cyclization Reactions: The compound may undergo cyclization to form more complex structures, particularly when reacted with suitable reagents.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.

Research indicates that 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one exhibits notable biological activities. Preliminary studies suggest:

  • Antidepressant Activity: Some derivatives of oxazepine compounds have shown promise in treating depression by acting on neurotransmitter systems.
  • Anticonvulsant Properties: The structural features may contribute to anticonvulsant effects, similar to other compounds in its class.
  • Neuroprotective Effects: There is potential for neuroprotection, making it a candidate for further studies in neurodegenerative diseases.

Further pharmacological studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

Several synthetic routes can be employed to obtain 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one:

  • Cyclization of Amino Acids: Starting from amino acids or their derivatives, cyclization can occur under acidic or basic conditions to form the oxazepine structure.
  • Condensation Reactions: Condensing appropriate aldehydes or ketones with amines can yield intermediates that undergo cyclization to produce the final compound.
  • Multi-step Synthesis: A more complex approach may involve several steps including protection/deprotection strategies and functional group transformations to achieve the desired structure.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The unique structure of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one suggests various applications:

  • Pharmaceuticals: Potential use as an antidepressant or anticonvulsant agent.
  • Chemical Probes: As a research tool in neuropharmacology to study receptor interactions and signaling pathways.
  • Material Science: Investigating its properties for applications in polymer science or as a precursor in organic synthesis.

The ongoing research into its biological activity may uncover additional applications in medicine and industry.

Interaction studies are crucial for understanding how 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one interacts with biological targets:

  • Receptor Binding Studies: Investigating binding affinities to neurotransmitter receptors (e.g., serotonin and dopamine receptors) can provide insights into its therapeutic potential.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in neurotransmitter metabolism could reveal mechanisms underlying its pharmacological effects.
  • In Vivo Studies: Animal models can be utilized to evaluate behavioral outcomes related to anxiety and depression when treated with this compound.

These studies will help establish a comprehensive profile of its interactions and efficacy.

Several compounds share structural similarities with 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one. Notable examples include:

Compound NameStructure FeaturesBiological Activity
OxazepamBenzodiazepine derivativeAnxiolytic
ClonazepamBenzodiazepine derivativeAnticonvulsant
PhenelzineMonoamine oxidase inhibitorAntidepressant
PrazosinAlpha-blockerAntihypertensive

Uniqueness

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one stands out due to its unique bicyclic structure that combines features from both pyridine and oxazepine families. Unlike traditional benzodiazepines like oxazepam and clonazepam, it offers a different mechanism of action potentially leading to distinct therapeutic profiles. Its saturation may also influence pharmacokinetics compared to other more rigid structures.

XLogP3

-0.2

Dates

Modify: 2023-08-16

Explore Compound Types